molecular formula C21H22O4 B13992557 Ethyl 2-acetyl-2-benzyl-4-oxo-4-phenylbutanoate CAS No. 6938-63-2

Ethyl 2-acetyl-2-benzyl-4-oxo-4-phenylbutanoate

Katalognummer: B13992557
CAS-Nummer: 6938-63-2
Molekulargewicht: 338.4 g/mol
InChI-Schlüssel: ZGRWQNOZOVODNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-acetyl-2-benzyl-4-oxo-4-phenylbutanoate is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-acetyl-2-benzyl-4-oxo-4-phenylbutanoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the esterification of a precursor acid with ethanol in the presence of a catalyst such as sulfuric acid or acetic acid. The reaction conditions often require refluxing the mixture to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-pressure and high-temperature conditions can accelerate the reaction rates, making the process more efficient. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-acetyl-2-benzyl-4-oxo-4-phenylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethyl 2-acetyl-2-benzyl-4-oxo-4-phenylbutanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting cardiovascular diseases.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism by which Ethyl 2-acetyl-2-benzyl-4-oxo-4-phenylbutanoate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved often include signal transduction mechanisms that alter cellular responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 2-acetyl-2-benzyl-4-oxo-4-phenylbutanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry .

Eigenschaften

CAS-Nummer

6938-63-2

Molekularformel

C21H22O4

Molekulargewicht

338.4 g/mol

IUPAC-Name

ethyl 2-acetyl-2-benzyl-4-oxo-4-phenylbutanoate

InChI

InChI=1S/C21H22O4/c1-3-25-20(24)21(16(2)22,14-17-10-6-4-7-11-17)15-19(23)18-12-8-5-9-13-18/h4-13H,3,14-15H2,1-2H3

InChI-Schlüssel

ZGRWQNOZOVODNL-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(CC1=CC=CC=C1)(CC(=O)C2=CC=CC=C2)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.